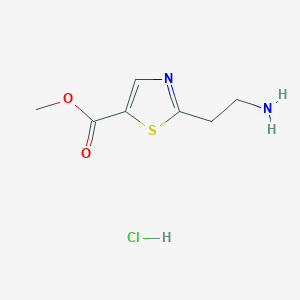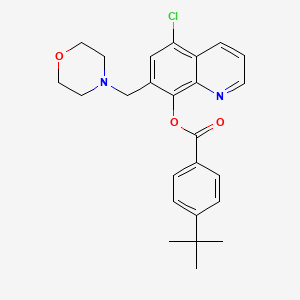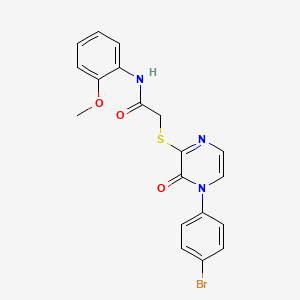![molecular formula C12H14ClNO3 B2707972 N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide CAS No. 2411271-14-0](/img/structure/B2707972.png)
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide, also known as CAY10594, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide involves the inhibition of several key enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of several signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of unwanted side effects. Additionally, its anti-inflammatory and anti-tumor properties make it a promising candidate for further research. However, one limitation is the lack of clinical trials in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide. One potential direction is the development of new derivatives with improved pharmacological properties. Additionally, further research is needed to determine its potential use in treating neurodegenerative diseases. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans. Finally, the development of new drug delivery systems could improve its bioavailability and therapeutic potential.
In conclusion, N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide is a promising compound with potential therapeutic applications in various fields of research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans, and the development of new derivatives and drug delivery systems could improve its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 2-aminoethanol to form 2-(5-chloro-2-methoxyphenyl)ethanol. This intermediate is then reacted with acryloyl chloride to produce N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-3-12(16)14-7-10(15)9-6-8(13)4-5-11(9)17-2/h3-6,10,15H,1,7H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZWXNALBBROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CNC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)



![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2707893.png)
![N-cyano-3-ethyl-N-[(1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2707896.png)


![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)
![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)

![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)
![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)
